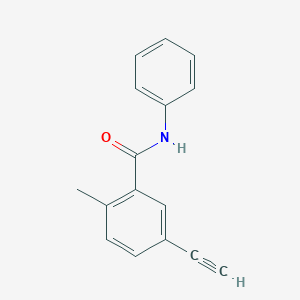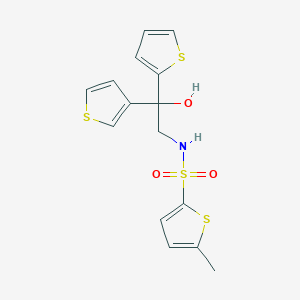![molecular formula C21H26FN5O2 B2878579 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851939-36-1](/img/structure/B2878579.png)
7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione” is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature .Wissenschaftliche Forschungsanwendungen
Psychotropic Potential
Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which share a structural relationship with the compound , has demonstrated potential psychotropic activity. Specifically, studies have focused on the development of novel compounds designed to interact with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing significant anxiolytic and antidepressant-like effects in animal models. This suggests the possibility of designing new ligands for these receptors by modifying the substituents in specific positions of the purine-2,6-dione structure, potentially leading to the development of new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Effects
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has uncovered significant analgesic and anti-inflammatory properties. These compounds were shown to be more effective than reference drugs in animal models, indicating a promising avenue for the development of new analgesic and anti-inflammatory agents. The inhibition of phosphodiesterase activity by several of these compounds suggests a mechanism that could be explored further for therapeutic applications (Zygmunt et al., 2015).
Molecular and Crystal Structures
The study of the molecular and crystal structures of related compounds has provided insights into the interactions and bonding patterns that may contribute to their biological activity. For example, research into 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has highlighted the importance of hydrogen bonding and π-π stacking interactions in determining the stability and behavior of these compounds in crystalline form, which could have implications for their interaction with biological targets (Trilleras et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-14-7-6-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-8-4-5-9-16(15)22/h4-5,8-9,14H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPBQLDHJSBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)
![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)



![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)
![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)
![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2878514.png)
![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)
![9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2878516.png)